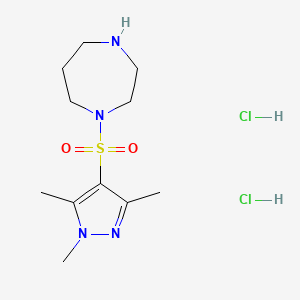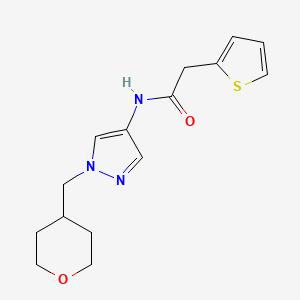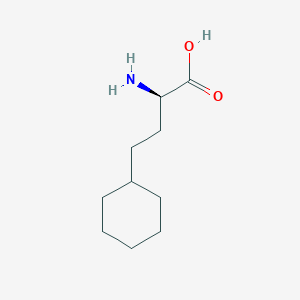
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C17H20F4N4O3 and its molecular weight is 404.366. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncology: Inhibitor of Histone Methyltransferase EZH2
This compound has been identified as a potent and selective inhibitor of the enzyme EZH2, which is part of the Polycomb repressive complex 2 (PRC2). The inhibition of EZH2 has shown promise in the treatment of B-cell lymphomas and other malignancies where PRC2 plays a role in transcriptional silencing .
Medicinal Chemistry: Synthesis of Piperidin-4-yl-carbamates
The compound serves as a precursor in the synthesis of piperidin-4-yl-carbamates, which are valuable intermediates in medicinal chemistry. These intermediates can be further modified to create a variety of pharmacologically active molecules .
Anti-Fibrosis Therapy
Derivatives of this compound have shown anti-fibrotic activities, potentially offering new avenues for the treatment of fibrotic diseases. They inhibit the expression of collagen and the content of hydroxyproline in cell culture, which are key markers of fibrosis .
Design of Novel Heterocyclic Compounds
The structure of this compound allows for the construction of novel heterocyclic compounds with potential biological activities. It’s a part of the ongoing efforts in chemical biology to expand the library of molecules with diverse pharmacological actions .
Acetyl-CoA Carboxylase Inhibition
Compounds related to this oxalamide derivative have been explored for their ability to inhibit acetyl-CoA carboxylases (ACC). This inhibition has implications for modulating fatty acid biosynthesis and mitochondrial fatty acid oxidation, which is significant in metabolic disorders .
Discovery of Small Molecule Inhibitors
The compound’s framework is used in the discovery of small molecule inhibitors targeting various enzymes and receptors. This has broad applications in developing treatments for a range of diseases, including metabolic disorders and cancers .
Pharmacology: Somatostatin Subtype 5 (SSTR5) Antagonism
Research indicates that related compounds can act as antagonists for somatostatin subtype 5 (SSTR5), which has implications in endocrinology and the treatment of certain types of tumors .
Synthesis of Bicyclic Carbamates
The compound is also used in the synthesis of bicyclic carbamates, which are precursors to Sedum alkaloid derivatives. These derivatives have potential applications in organic chemistry and pharmacology .
Propiedades
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F4N4O3/c18-12-1-3-13(4-2-12)24-16(28)25-7-5-11(6-8-25)9-22-14(26)15(27)23-10-17(19,20)21/h1-4,11H,5-10H2,(H,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNIFLOMGOFZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2587465.png)


![Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2587469.png)

![4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide](/img/structure/B2587472.png)

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2587480.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)